Synthesis and Characterization of Ethane-1,2-diylbis(phenylphosphinic acid): A Technical Guide
Synthesis and Characterization of Ethane-1,2-diylbis(phenylphosphinic acid): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethane-1,2-diylbis(phenylphosphinic acid), a bidentate phosphinic acid ligand with potential applications in coordination chemistry, materials science, and as a precursor in drug development. This document outlines a proposed synthetic protocol, details expected characterization data, and presents this information in a format accessible to researchers in the chemical and pharmaceutical sciences.
Introduction
Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound featuring two phenylphosphinic acid moieties linked by an ethylene bridge. Its structure allows for bidentate coordination to metal centers, making it a valuable ligand in the development of novel catalysts and functional materials. The phosphinic acid functional groups also offer sites for further chemical modification, rendering it a versatile building block in organic synthesis and medicinal chemistry. This guide details a feasible synthetic route and the analytical techniques required for its characterization.
Compound Profile
A summary of the key identifiers and physical properties of Ethane-1,2-diylbis(phenylphosphinic acid) is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid | [1][2] |
| Synonyms | P,P'-diphenylethylenediphosphinic acid | [1] |
| CAS Number | 1089-77-6 | [3] |
| Molecular Formula | C₁₄H₁₆O₄P₂ | [1][2] |
| Molecular Weight | 310.22 g/mol | [1][2] |
| Appearance | White Crystalline Solid (Predicted) | |
| Melting Point | 220-230 °C | |
| Monoisotopic Mass | 310.05238298 Da | [1] |
Proposed Synthesis
Caption: Proposed two-step synthesis and purification workflow for Ethane-1,2-diylbis(phenylphosphinic acid).
Experimental Protocol
Step 1: Synthesis of the Bis(phosphinate) Ester Intermediate
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To a stirred solution of ethylene glycol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene under a nitrogen atmosphere, slowly add a solution of phenylphosphonous dichloride (2 equivalents) in anhydrous toluene at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
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Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
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Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(phosphinate) ester intermediate.
Step 2: Hydrolysis to Ethane-1,2-diylbis(phenylphosphinic acid)
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To the crude bis(phosphinate) ester from Step 1, add a 6 M aqueous solution of hydrochloric acid.
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Heat the mixture to reflux and stir vigorously for 24 hours.
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Cool the reaction mixture to room temperature. The product may precipitate as a white solid.
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Collect the solid by vacuum filtration and wash with cold water.
Step 3: Purification
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Recrystallize the crude product from a mixture of ethanol and water to obtain pure Ethane-1,2-diylbis(phenylphosphinic acid) as a white crystalline solid.
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Dry the purified product under vacuum.
Characterization
The structure and purity of the synthesized Ethane-1,2-diylbis(phenylphosphinic acid) should be confirmed by a combination of spectroscopic and analytical techniques. The expected data, based on the compound's structure and data for analogous compounds, are summarized below.
Spectroscopic Data
The following table outlines the predicted spectroscopic data for Ethane-1,2-diylbis(phenylphosphinic acid).[4]
| Technique | Nucleus/Method | Expected Chemical Shift (δ) / m/z | Predicted Multiplicity / Pattern |
| NMR | ¹H | ~7.4-7.9 ppm | Multiplet (Aromatic C-H) |
| ¹H | ~2.0-2.5 ppm | Multiplet (Ethane C-H) | |
| ¹H | Variable | Broad Singlet (P-OH) | |
| ¹³C | ~128-135 ppm | Multiple signals (Aromatic C) | |
| ¹³C | ~20-30 ppm | Doublet (due to ¹JC-P) (Ethane C) | |
| ³¹P | ~25-40 ppm | Singlet | |
| HRMS | ESI-MS (+) | ~311.06 ([M+H]⁺) | Molecular ion peak for C₁₄H₁₇O₄P₂ |
| ESI-MS (-) | ~309.04 ([M-H]⁻) | Molecular ion peak for C₁₄H₁₅O₄P₂ |
Note: NMR chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and 85% phosphoric acid for ³¹P.
Rationale for Predicted Spectroscopic Data
Caption: Rationale for the predicted NMR and mass spectrometry data for Ethane-1,2-diylbis(phenylphosphinic acid).
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¹H NMR: The aromatic protons on the phenyl rings are expected to appear as a multiplet in the downfield region. The protons of the ethylene bridge will likely appear as a multiplet due to coupling with each other and with the phosphorus atoms. The acidic protons of the hydroxyl groups will give rise to a broad singlet with a chemical shift that is dependent on concentration and solvent.
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¹³C NMR: The carbon atoms of the phenyl rings will produce a series of signals in the aromatic region. The carbons of the ethylene bridge are expected to show a doublet due to one-bond coupling with the phosphorus atoms.
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³¹P NMR: Due to the symmetry of the molecule, the two phosphorus atoms are chemically equivalent, which should result in a single peak in the proton-decoupled ³¹P NMR spectrum. The chemical shift is anticipated to be in the typical range for phosphinic acids.
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High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the synthesized compound. The expected mass-to-charge ratios for the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions will provide strong evidence for the successful synthesis of the target molecule with the formula C₁₄H₁₆O₄P₂.[4]
Potential Applications
Ethane-1,2-diylbis(phenylphosphinic acid) holds promise in several areas of chemical research and development:
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Coordination Chemistry: As a bidentate ligand, it can form stable chelate complexes with a variety of metal ions. These complexes could find applications in catalysis, for example, in cross-coupling reactions or asymmetric synthesis.
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Materials Science: The bifunctional nature of the molecule, with its organic backbone and acidic functional groups, makes it a candidate for the development of novel polymers, metal-organic frameworks (MOFs), and hybrid materials with tailored properties.
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Medicinal Chemistry: The phosphinic acid moiety is a known pharmacophore with a range of biological activities. This compound could serve as a scaffold for the synthesis of enzyme inhibitors or other biologically active molecules.[2]
Conclusion
This technical guide has presented a comprehensive overview of the synthesis and characterization of Ethane-1,2-diylbis(phenylphosphinic acid). While a definitive, published experimental protocol is not available, a robust synthetic strategy has been proposed based on established chemical principles. The detailed characterization data provided will aid researchers in the identification and quality control of this versatile compound. The potential applications outlined underscore the importance of further investigation into the properties and utility of Ethane-1,2-diylbis(phenylphosphinic acid) in various scientific disciplines.
References
- 1. Ethane-1,2-diylbis(phenylphosphinic acid) | C14H16O4P2 | CID 348520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 [smolecule.com]
- 3. ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 [chemicalbook.com]
- 4. Ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 | Benchchem [benchchem.com]
